molecular formula C5H10O2S B13282472 1,4-Dioxepane-6-thiol

1,4-Dioxepane-6-thiol

Cat. No.: B13282472
M. Wt: 134.20 g/mol
InChI Key: CBDVLUXSSXRRGO-UHFFFAOYSA-N
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Description

1,4-Dioxepane-6-thiol is a heterocyclic compound characterized by a seven-membered ring containing one sulfur atom and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepane-6-thiol can be synthesized through radical ring-opening polymerizations (RROPs) of cyclic ketene acetals, such as 2-methylene-1,3-dioxepane . This method involves the copolymerization of 2-methylene-1,3-dioxepane with other monomers under specific conditions to yield the desired product.

Industrial Production Methods

The industrial production of this compound typically involves the use of advanced polymerization techniques to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,4-Dioxepane-6-thiol involves its interaction with reactive oxygen species (ROS) and its role in maintaining thiol-disulfide homeostasis. The thiol group in the compound can scavenge ROS, thereby protecting cells from oxidative damage . Additionally, the compound may participate in enzymatic reactions and detoxification processes, contributing to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Dioxepane-6-thiol include:

Uniqueness

This compound is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

1,4-dioxepane-6-thiol

InChI

InChI=1S/C5H10O2S/c8-5-3-6-1-2-7-4-5/h5,8H,1-4H2

InChI Key

CBDVLUXSSXRRGO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)S

Origin of Product

United States

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